- Covalent Modification of a Cysteine Residue in the XPB Subunit of the General Transcription Factor TFIIH Through Single Epoxide Cleavage of the Transcription Inhibitor Triptolide, Angewandte Chemie, 2015, 54(6), 1859-1863
Cas no 216164-91-9 (1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-)
216164-91-9 structure
Product Name:1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-
Numero CAS:216164-91-9
MF:C20H26O6
MW:362.416846752167
CID:5599981
Update Time:2023-09-01
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-
- (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-Dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-1H-bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one
-
- Inchi: 1S/C20H26O6/c1-9(2)19-13(25-19)14-20(26-14)17(3)6-4-10-11(8-24-15(10)21)12(17)5-7-18(20,23)16(19)22/h9,12-14,16,22-23H,4-8H2,1-3H3/t12-,13-,14-,16-,17-,18+,19-,20+/m0/s1
- Chiave InChI: KBWFZGDZHVRFJZ-GHQAUEFFSA-N
- Sorrisi: C[C@]12CCC3C(=O)OCC=3[C@]1([H])CC[C@]1([C@H](O)[C@@]3(C(C)C)O[C@H]3[C@@H]3O[C@@]231)O
Proprietà sperimentali
- Densità: 1.43±0.1 g/cm3(Predicted)
- Punto di ebollizione: 582.9±50.0 °C(Predicted)
- pka: 13.66±0.70(Predicted)
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:BF3-Et2O, R:LiBH4, S:THF, 3 h, rt
1.2R:HCl, S:H2O, 10 min, rt
1.2R:HCl, S:H2O, 10 min, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1R:BF3-Et2O, R:LiBH4, S:THF, 3 h, rt
1.2R:HCl, S:H2O, 10 min, rt
1.2R:HCl, S:H2O, 10 min, rt
Riferimento
- Triptolide derivatives as potential multifunctional anti-Alzheimer agents: Synthesis and structure-activity relationship studies, Bioorganic & Medicinal Chemistry Letters, 2018, 28(4), 689-693
Metodo di produzione 3
Condizioni di reazione
1.1R:Et3N, R:C5H5N, R:MeSO2Cl, R:O(C(=O)CF3)2, S:CH2Cl2, 0°C; 12 h, rt
2.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
3.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
4.1R:BF3-Et2O, R:LiBH4, S:THF, 4 h, rt
4.2R:H2SO4, S:H2O
2.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
3.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
4.1R:BF3-Et2O, R:LiBH4, S:THF, 4 h, rt
4.2R:H2SO4, S:H2O
Riferimento
- Semisynthesis of triptolide analogues: Effect of B-ring substituents on cytotoxic activities, Bioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5671-5674
Metodo di produzione 4
Condizioni di reazione
1.1R:LiBH4, R:BF3-Et2O, S:THF
Riferimento
- Synthesis of the analogs of triptolide: 7,8-deoxytriptolide, 7α,8α-epoxytriptolide and related ketones, Chinese Chemical Letters, 2005, 16(2), 205-208
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Raw materials
- Triptolide
- (3bS,5aR,6S,6aS,7aS,7bS,8aS,8bS)-6-(Acetyloxy)-3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a-hydroxy-8b-methyl-6a-(1-methylethyl)-1H-bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Preparation Products
1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)- Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
216164-91-9 (1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso